molecular formula C10H18ClN B13540297 {Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride

{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride

Cat. No.: B13540297
M. Wt: 187.71 g/mol
InChI Key: UQGLDOMMFBFFSE-UHFFFAOYSA-N
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Description

{Tricyclo[3310,3,7]nonan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a derivative of tricyclo[3310,3,7]nonane, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {Bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride
  • [(Tricyclo[3.3.1.0(3,7)]non-3-yl)methyl]amine

Uniqueness

{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-tricyclo[3.3.1.03,7]nonanylmethanamine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c11-6-10-4-7-1-8(5-10)3-9(10)2-7;/h7-9H,1-6,11H2;1H

InChI Key

UQGLDOMMFBFFSE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)CN.Cl

Origin of Product

United States

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